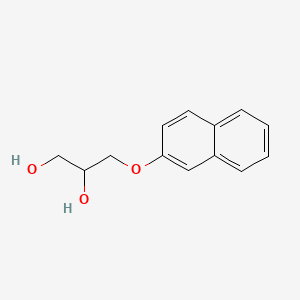
Tetrahydropyrazine
Overview
Description
Tetrahydropyrazine is a nitrogen-containing heterocyclic compound with the molecular formula C4H8N2. It is a derivative of pyrazine, where the aromatic ring is partially hydrogenated, resulting in a saturated six-membered ring. This compound is known for its presence in various natural products and its significance in the field of medicinal chemistry due to its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydropyrazine can be synthesized through several methods. One common approach involves the reduction of pyrazine using boron reagents. For instance, pyrazines and substituted pyrazines undergo addition of boron reagents having B–B, Si–B, and H–B bonds under transition-metal-free conditions, leading to high-yield synthesis of N-borylated 1,4-dihydropyrazines and 1,2,3,4-tetrahydropyrazine .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of pyrazine derivatives. The process typically employs metal catalysts such as palladium or platinum under high-pressure hydrogenation conditions to achieve the desired reduction.
Chemical Reactions Analysis
Types of Reactions: Tetrahydropyrazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyrazine.
Reduction: Further reduction of this compound can lead to the formation of fully saturated pyrazine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyrazine
Reduction: Fully saturated pyrazine derivatives
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Tetrahydropyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: this compound derivatives have been studied for their antimicrobial and antiviral properties.
Medicine: Some this compound derivatives exhibit potential anticancer and anti-tubercular activities.
Industry: this compound is used in the flavor and fragrance industry due to its characteristic odor.
Mechanism of Action
The mechanism of action of tetrahydropyrazine and its derivatives often involves interaction with specific molecular targets. For example, some derivatives act as inhibitors of enzymes such as cyclin-dependent kinase 2 (CDK2) and decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which are involved in cancer and tuberculosis, respectively . The interaction with these enzymes disrupts their normal function, leading to therapeutic effects.
Comparison with Similar Compounds
Pyrazine: The fully aromatic parent compound of tetrahydropyrazine.
1,4-Dihydropyrazine: Another partially hydrogenated derivative of pyrazine.
Tetrahydropyridine: A structurally similar compound with a nitrogen-containing six-membered ring.
Uniqueness: this compound is unique due to its specific hydrogenation pattern, which imparts distinct chemical and biological properties compared to its fully aromatic or fully saturated counterparts. Its ability to participate in a variety of chemical reactions and its presence in biologically active molecules make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-2-6-4-3-5-1/h1-2,5-6H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJVXNHMUWQQEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551130 | |
| Record name | 1,2,3,4-Tetrahydropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5194-05-8 | |
| Record name | 1,2,3,4-Tetrahydropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















